molecular formula C17H17NO3 B2954912 N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide CAS No. 574710-30-8

N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide

Cat. No. B2954912
CAS RN: 574710-30-8
M. Wt: 283.327
InChI Key: RKAYNGWFXVOJSL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamide derivatives and is synthesized through a multistep process.

Scientific Research Applications

Chemical Structure and Properties

The study of the chemical structure of compounds similar to N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide reveals insights into their physical and chemical characteristics. For instance, the crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide was determined, highlighting the spatial arrangement of vanilloid, amide, and dimethylphenyl groups, which are nearly perpendicular to one another. This structural information is crucial for understanding the compound's chemical behavior and potential interactions (Park et al., 1995).

Synthesis and Chemical Reactions

Research into the synthesis and chemical reactions of acetamide derivatives provides valuable knowledge for creating new chemical entities with potential therapeutic applications. A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, using Novozym 435 as a catalyst. This process optimization offers a sustainable approach to synthesizing medically relevant compounds (Magadum & Yadav, 2018).

Potential Therapeutic Applications

Several studies have explored the potential therapeutic applications of acetamide derivatives. For example, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed and assessed for their anticancer, anti-inflammatory, and analgesic activities. These investigations revealed specific derivatives with significant activity, suggesting the possibility of developing new therapeutic agents from these compounds (Rani et al., 2014).

Molecular Docking and Drug Design

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its potential as an anticancer drug by targeting the VEGFr receptor. The crystal structure analysis provided a deeper understanding of the molecular interactions responsible for its biological activity, illustrating the compound's potential in drug design and development (Sharma et al., 2018).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-7-8-15(9-13(12)2)18-17(20)11-21-16-6-4-3-5-14(16)10-19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAYNGWFXVOJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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